1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine
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Overview
Description
1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine is a chemical compound that features a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrazole ring with an amine group at the 5-position.
Mechanism of Action
Target of Action
It has been found to display affinity at the human a3 adenosine receptor .
Mode of Action
It is believed to interact with its target receptor, possibly through a combination of hydrophobic interactions and hydrogen bonding . The trifluoromethyl group may enhance the compound’s binding affinity and selectivity .
Biochemical Pathways
Given its affinity for the a3 adenosine receptor, it may influence adenosine signaling pathways .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability .
Result of Action
Given its affinity for the a3 adenosine receptor, it may modulate cellular responses mediated by this receptor .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative and the biomolecules it interacts with .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as lithiation followed by trapping with electrophiles . The use of transition-metal catalysts, photoredox reactions, and multicomponent processes are also common in the large-scale synthesis of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium.
Substitution: Copper powder and aryl halides in the presence of a base like potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine has several scientific research applications:
Comparison with Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but with different functional groups.
Enasidenib: A trifluoromethyl group-containing drug used as an isocitrate dehydrogenase-2 inhibitor.
Alpelisib: Another trifluoromethyl group-containing drug that inhibits phosphatidylinositol-3-kinase.
Uniqueness: 1-[3-(Trifluoromethyl)benzyl-1H-pyrazol-5-amine is unique due to its specific combination of a trifluoromethylbenzyl group and a pyrazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-10(15)4-5-16-17/h1-6H,7,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJINZOVBFSNKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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